molecular formula C17H14N2O2 B14469289 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one CAS No. 68195-42-6

5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one

Cat. No.: B14469289
CAS No.: 68195-42-6
M. Wt: 278.30 g/mol
InChI Key: ZLUFQRQTZANRJF-UHFFFAOYSA-N
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Description

5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is an organic compound with a complex structure that includes a pyridazinone core substituted with a methyl group and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
  • 5-methyl-3-(4-phenoxyphenyl)imino-1,3-dihydro-2H-indol-2-one

Uniqueness

5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both a pyridazinone core and a phenoxyphenyl group. This combination of structural features may confer unique properties, such as specific binding affinities or reactivity profiles, that distinguish it from other similar compounds.

Properties

CAS No.

68195-42-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C17H14N2O2/c1-12-11-16(18-19-17(12)20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20)

InChI Key

ZLUFQRQTZANRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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